molecular formula C4H12ClN B3061159 Dimethylethylamine hydrochloride CAS No. 58114-25-3

Dimethylethylamine hydrochloride

Cat. No.: B3061159
CAS No.: 58114-25-3
M. Wt: 109.6 g/mol
InChI Key: KSKTVNNRMXUMIY-UHFFFAOYSA-N
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Description

Dimethylethylamine hydrochloride, also known as N,N-dimethylethylamine hydrochloride, is an organic compound with the chemical formula (CH₃)₂NC₂H₅·HCl. It is a colorless to pale yellow crystalline solid that is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and as a catalyst in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylethylamine hydrochloride can be synthesized through the reaction of dimethylethanolamine with thionyl chloride. The reaction is typically carried out under controlled temperature conditions (5-15°C) using an ice water bath. The process involves the chlorination of dimethylethanolamine, followed by the addition of absolute ethyl alcohol for a reflux reaction lasting one hour. The final product is obtained by filtering and drying .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, good quality, and low cost. The reactions are designed to be mild and convenient to operate, with high product purity and minimal inorganic salts .

Chemical Reactions Analysis

Types of Reactions

Dimethylethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can produce different amine derivatives .

Scientific Research Applications

Dimethylethylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethylethylamine hydrochloride involves its interaction with various molecular targets. As a catalyst, it facilitates the formation of chemical bonds by lowering the activation energy of reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylethylamine hydrochloride is unique due to its specific structure and reactivity. Its ability to act as a catalyst in various industrial processes and its role as an intermediate in organic synthesis make it a valuable compound in both research and industry .

Properties

IUPAC Name

N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-4-5(2)3;/h4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKTVNNRMXUMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502409
Record name N,N-Dimethylethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58114-25-3
Record name N,N-Dimethylethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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